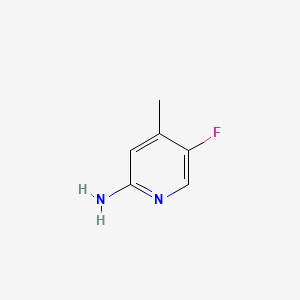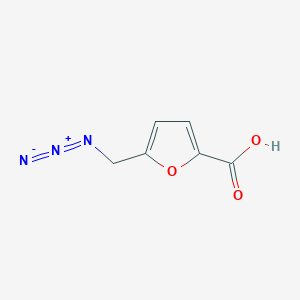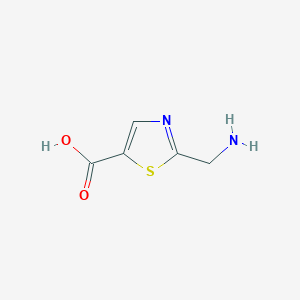
5-(tert-Butyl)-2-chloro-3-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-2-chloro-3-nitropyridine is an organic compound belonging to the pyridine family. It is a colorless solid with a distinct odor, and is soluble in organic solvents. This compound is used in a variety of laboratory experiments, and has been studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Organic Synthesis
5-(tert-Butyl)-2-chloro-3-nitropyridine: is a valuable intermediate in organic synthesis. Its chloro and nitro groups make it a versatile reagent for various chemical transformations. For instance, the nitro group can be reduced to an amine, facilitating the synthesis of pharmaceuticals and agrochemicals. The chloro group allows for further functionalization through nucleophilic substitution reactions .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to create novel drug candidates. Its structure is conducive to binding with biological targets, and modifications to the pyridine ring can lead to the discovery of new therapeutic agents with improved potency and selectivity .
Material Science
The steric bulk provided by the tert-butyl group makes 5-(tert-Butyl)-2-chloro-3-nitropyridine an interesting candidate for the development of new materials. It can be used to synthesize polymers with unique properties or as a precursor for small molecules that can alter the physical characteristics of materials .
Catalysis
This compound may also find applications in catalysis. The pyridine moiety can act as a ligand, coordinating to metals and forming complexes that are useful in catalytic cycles, particularly in cross-coupling reactions that form carbon-carbon bonds .
Analytical Chemistry
In analytical chemistry, derivatives of 5-(tert-Butyl)-2-chloro-3-nitropyridine could be used as standards or reagents in chromatographic methods or spectroscopic analysis, aiding in the quantification or identification of substances .
Agricultural Chemistry
The chemical structure of 5-(tert-Butyl)-2-chloro-3-nitropyridine suggests potential use in the synthesis of novel agrochemicals. Its ability to undergo various chemical reactions allows for the creation of compounds that could act as pesticides or herbicides .
Propriétés
IUPAC Name |
5-tert-butyl-2-chloro-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYDWBUGKMKWHDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1291591.png)




